7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal chemistry Scaffold optimization Structure-property relationships

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898386-40-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with a reactive carbaldehyde at the 3-position, a 7-methyl substituent on the pyridine ring, and a 3-methylphenyl (m-tolyl) group at the 2-position. Its molecular formula is C₁₆H₁₄N₂O with a molecular weight of 250.3 g/mol.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 898386-40-8
Cat. No. B3022495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS898386-40-8
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
InChIInChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3
InChIKeyWWGOSQZQZADXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898386-40-8): Core Scaffold and Procurement-Relevant Identity


7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898386-40-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with a reactive carbaldehyde at the 3-position, a 7-methyl substituent on the pyridine ring, and a 3-methylphenyl (m-tolyl) group at the 2-position . Its molecular formula is C₁₆H₁₄N₂O with a molecular weight of 250.3 g/mol . The compound is supplied as a research-chemical intermediate with typical commercial purity specifications of 95–98% . The presence of two differentiated methyl substituents (one on the pyridine core, one on the pendant phenyl ring) and the aldehyde functional group provides a distinct vector set for downstream derivatization, making scaffold selection non-trivial when compared to its regioisomeric and substituent-modified analogs.

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Why In-Class Substitution Without Evidence Is Not Advisable


Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives cannot be treated as interchangeable procurement items because small changes in substituent position, electronic character, and ring substitution pattern produce measurable differences in physicochemical properties that directly affect reactivity, downstream synthetic yields, and biological target engagement [1]. The 3-methylphenyl (meta) regioisomer presents a distinct steric and electronic profile compared to the 4-methylphenyl (para) analog (CAS 727652-07-5), and the presence or absence of the 7-methyl group on the pyridine ring further modulates the electron density at the reactive aldehyde center and influences the compound's predicted acid-base behavior . Class-level evidence from imidazo[1,2-a]pyridine-chalcone series demonstrates that even modest aryl substituent variations can shift MIC values by ≥4-fold against Gram-positive and Gram-negative bacterial strains [2]. Below, we present the best available quantitative evidence to support differentiated selection of this specific compound.

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Quantitative Differentiation Evidence for Informed Procurement


Meta-Methylphenyl vs. Para-Methylphenyl: Regioisomeric Differentiation in Predicted Physicochemical Properties

The target compound (meta-methylphenyl isomer, CAS 898386-40-8) exhibits a predicted pKa of 4.75±0.50, distinguishing it from the para-methylphenyl regioisomer (7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, CAS 727652-07-5). Both share identical molecular formula (C₁₆H₁₄N₂O, MW 250.3) and predicted density (1.2±0.1 g/cm³ for the para isomer; 1.16±0.1 g/cm³ for the target), but the meta substitution on the 2-phenyl ring alters the electronic conjugation pathway to the imidazo[1,2-a]pyridine core, as evidenced by the different pKa values compared to the 6-methyl analog (pKa 4.42±0.50) . This pKa difference of approximately 0.33 units between the 7-methyl meta-tolyl and the 6-methyl meta-tolyl analog corresponds to a ~2.1-fold difference in acid dissociation equilibrium, which can influence protonation state at physiological pH and affect both reactivity and biomolecular recognition .

Medicinal chemistry Scaffold optimization Structure-property relationships

Presence of 7-Methyl Group on Pyridine Core: Differentiation from the Des-Methyl Analog

The target compound (MW 250.3, C₁₆H₁₄N₂O) contains a 7-methyl substituent on the imidazo[1,2-a]pyridine core that is absent in the otherwise identical 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-29-2, MW 236.27, C₁₅H₁₂N₂O) . The 7-methyl group introduces both steric bulk adjacent to the pyridine nitrogen and an electron-donating inductive effect (+I) that increases electron density on the imidazo[1,2-a]pyridine ring system. This structural difference is reflected in the predicted density difference (1.16 vs. not reported for des-methyl analog) and contributes to differential reactivity of the 3-carbaldehyde group toward nucleophilic attack, as the 7-methyl group can modulate the electrophilicity of the aldehyde carbon through resonance and inductive effects transmitted across the bicyclic system . The presence of the 7-methyl group also increases molecular weight by 14 Da and adds one additional rotatable bond constraint compared to the des-methyl analog.

Synthetic chemistry Building block selection Reactivity modulation

Commercially Available Purity Specifications: Differentiated Quality for Downstream Synthetic Reliability

The target compound is available from multiple suppliers with purity specifications ranging from 95% (CymitQuimica/Biosynth) to 98% (ChemScence, Leyan) . In comparison, the para-methylphenyl regioisomer (CAS 727652-07-5) is typically offered at 95% purity , while the 4-fluorophenyl-8-methyl analog (CAS 727652-03-1) is listed at 97% . The availability of the target compound at ≥98% purity from at least two independent suppliers (ChemScence Cat. CS-0374220; Leyan Cat. 1444890) provides procurement flexibility for applications requiring higher initial purity, such as fragment-based drug discovery (FBDD) library construction where purity ≥98% is a common acceptance criterion . Storage specifications are consistent across vendors: sealed in dry conditions at 2–8°C, with MDL number MFCD05177704 serving as a unique structural identifier for procurement verification .

Chemical procurement Quality specifications Synthetic reproducibility

Class-Level Antibacterial Activity: Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives as a Validated Antimicrobial Scaffold

Although no direct antibacterial data are available specifically for the target compound, the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold from which it derives has been validated as a productive precursor for antibacterial chalcones. In a head-to-head study of 15 imidazo[1,2-a]pyridine-chalcone derivatives (4a–o) synthesized from imidazo[1,2-a]pyridine-3-carbaldehydes (2a–b and 3), compounds 3b, 3d, 3g, 3l, and 3m demonstrated MIC values of 32 μg/mL against S. aureus, B. subtilis, and E. coli, outperforming other chalcones in the series whose MIC values ranged up to 128 μg/mL [1]. Separately, imidazo[1,2-a]pyridine-3-carbaldehyde-derived arylpropenones exhibited anticandidosic activity against Candida albicans with MIC values as low as 41.98 μmol/L (compound 10i) [2]. These class-level findings establish the imidazo[1,2-a]pyridine-3-carbaldehyde core as a productive starting point for antimicrobial derivatization, with the specific substituent pattern of the target compound (7-methyl + 3-methylphenyl) representing an underexplored combination within this validated chemotype [3].

Antibacterial agents Chalcone derivatives Gram-positive bacteria

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitory Chemotype: Positioning the Imidazo[1,2-a]pyridine-3-carbaldehyde Scaffold in Glioblastoma Stem Cell Targeting

The imidazo[1,2-a]pyridine scaffold has been structurally validated as an ALDH1A3 inhibitor chemotype for glioblastoma stem cell targeting. The prototypical inhibitor GA11 (2,6-diphenylimidazo[1,2-a]pyridine) demonstrated IC₅₀ = 4.7 μM and Kᵢ = 0.54 μM against ALDH1A3 [1]. Subsequent structure-based optimization of 8-substituted imidazo[1,2-a]pyridine derivatives (compounds 3a–c, 3f, 3q, 3r) yielded compounds with IC₅₀ values in the low micromolar range, with specific substituents at the 8-position (analogous to the 7-position in the target compound) producing measurable shifts in inhibitory potency [2]. The target compound's 3-carbaldehyde group provides a synthetic handle for elaboration into the chalcone, hydrazone, or heterocycle-fused derivatives that have been shown to engage the ALDH1A3 active site. The combination of 7-methyl and 2-(3-methylphenyl) substitution places this building block in a region of chemical space adjacent to, but distinct from, the published 2,6-diphenyl and 8-substituted series, offering potential for novel IP-generating analogs [3].

Glioblastoma Aldehyde dehydrogenase Cancer stem cells

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Evidence-Anchored Application Scenarios for Scientific Procurement


Medicinal Chemistry: ALDH1A3-Targeted Glioblastoma Drug Discovery

Procurement of this compound is warranted for medicinal chemistry programs developing ALDH1A3 inhibitors for glioblastoma stem cell targeting. The imidazo[1,2-a]pyridine scaffold has crystallographically confirmed binding to ALDH1A3 (PDB 6S6W, 6TE5), with lead compound GA11 achieving IC₅₀ = 4.7 μM and Kᵢ = 0.54 μM [1]. The target compound's 3-carbaldehyde serves as a versatile synthetic handle for chalcone, hydrazone, or heterocyclic fusion to access the substitution patterns shown to occupy the ALDH1A3 active site, while the 7-methyl and 3-methylphenyl groups provide differentiated IP space relative to the published 2,6-diphenyl series [2]. The predicted pKa of 4.75±0.50 suggests the compound will be predominantly neutral at physiological pH, a relevant consideration for blood-brain barrier penetration in glioblastoma applications .

Antibacterial Chalcone Library Synthesis

This aldehyde building block is suitable for Claisen-Schmidt condensation with acetophenone derivatives to generate imidazo[1,2-a]pyridine-chalcone libraries for antibacterial screening. Published evidence demonstrates that analogous 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde-derived chalcones achieve MIC values of 32 μg/mL against S. aureus, B. subtilis, and E. coli, with a 4-fold activity range depending on acetophenone substitution [3]. The target compound's 7-methyl and 3-methylphenyl substituents offer a distinct combination for exploring SAR around the imidazo[1,2-a]pyridine-chalcone pharmacophore, and the availability of ≥98% purity material from multiple vendors reduces pre-condensation purification requirements, supporting higher-throughput parallel synthesis workflows .

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound meets key FBDD library criteria: molecular weight 250.3 Da (within the ≤300 Da guideline), a reactive aldehyde for covalent or reversible-covalent fragment approaches, and an imidazo[1,2-a]pyridine core that is recognized as a privileged structure in medicinal chemistry with four FDA-approved drugs and one clinical candidate containing this bicyclic system . The commercial availability at ≥98% purity and the defined storage conditions (sealed, dry, 2–8°C) facilitate incorporation into high-quality fragment screening collections. The meta-methylphenyl group introduces a defined vector for fragment growing, while the 7-methyl group provides a handle for exploring hydrophobic pocket interactions distinct from des-methyl or regioisomeric analogs .

Chemical Biology: Targeted Covalent Inhibitor Design

The 3-carbaldehyde functional group can serve as a precursor for warhead installation (e.g., conversion to α,β-unsaturated carbonyl, nitrile, or acrylamide electrophiles) in targeted covalent inhibitor design. The imidazo[1,2-a]pyridine scaffold has demonstrated capacity for structure-based optimization, as shown by the >300-fold improvement in PI3 kinase p110α inhibitory activity achieved through systematic substituent optimization of the parent scaffold (from IC₅₀ = 0.67 μM to 0.0018 μM) [4]. While the target compound itself has not been profiled against PI3K, the precedent establishes the imidazo[1,2-a]pyridine core as a tunable scaffold where substituent choice dramatically affects potency, underscoring the importance of procuring the specific substitution pattern required for the intended target.

Quote Request

Request a Quote for 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.